molecular formula C12H12ClNO2 B1292664 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride CAS No. 433292-03-6

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

Cat. No.: B1292664
CAS No.: 433292-03-6
M. Wt: 237.68 g/mol
InChI Key: BGWXXGCAWFXWAO-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral α-amino acid derivative serving as a valuable building block in organic synthesis and pharmaceutical research. The compound features a naphthalene ring system, a bulky aromatic group that can influence the stereoelectronic properties of molecules it is incorporated into. Researchers utilize this scaffold in the design and synthesis of complex molecules, potentially for applications in medicinal chemistry and drug discovery . The (R)-enantiomer of the related free acid is identified with CAS Registry Number 93779-34-1 and a molecular formula of C 12 H 11 NO 2 . The hydrochloride salt form, offered by multiple global suppliers, enhances the compound's stability and solubility for handling in various experimental conditions . Available purities typically range from 95% to 97% from certified suppliers, and it is essential for researchers to confirm the specific stereochemistry (R, S, or racemic) of the product for their experimental needs . Handling and Safety: This compound requires careful handling. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and precautions such as avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling should be followed . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646954
Record name Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433292-03-6
Record name Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Chloroacetic Acid

A widely reported method involves the reaction of naphthalene with chloroacetic acid followed by amination. This process can be summarized as follows:

  • Step 1: Naphthalene is reacted with chloroacetic acid under acidic conditions.

  • Step 2: The resulting product undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.

This method is advantageous due to its straightforwardness and relatively mild reaction conditions.

Use of Acetyl Chloride

Another approach involves the use of acetyl chloride in the presence of a catalyst. The steps include:

  • Step 1: Naphthalene is treated with acetyl chloride in a solvent like nitrobenzene.

  • Step 2: An acid catalyst, such as boron trifluoride, is added to facilitate the reaction.

This method allows for the formation of various naphthyl acetic acid derivatives, which can be further modified to yield the hydrochloride salt form.

Detailed Preparation Methods

The following table summarizes different preparation methods for this compound, including starting materials, reagents, and conditions.

Method Starting Material Reagents Conditions Yield
Reaction with Chloroacetic Acid Naphthalene Chloroacetic acid Acidic conditions Moderate
Acetyl Chloride Reaction Naphthalene Acetyl chloride, BF3 Nitrobenzene, reflux High
Hydrolysis of Esters Naphthyl acetate derivatives Hydrochloric acid Aqueous methanol Variable
Reduction of Naphthyl Derivatives Naphthyl ketones Sodium borohydride Alcohol solvent High

Characterization Techniques

After synthesis, various characterization techniques are employed to confirm the structure and purity of this compound:

Research Findings

Recent studies have indicated that this compound may possess biological activities that warrant further investigation. Preliminary findings suggest potential roles in:

  • Antioxidant activity
  • Neuroprotective effects
  • Modulation of neurotransmitter systems

These activities highlight the compound's potential applications in medicinal chemistry and therapeutic development.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: :

Biological Activity

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, also known as (S)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride, is an organic compound with significant biological implications. Its structure consists of an amino acid backbone linked to a naphthalene moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water

Research indicates that this compound interacts with various biochemical pathways:

  • Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially influencing neurotransmitter release and uptake. This activity positions it as a candidate for neuropharmacological applications .
  • MAPK Signaling Pathways : The compound has been shown to engage with Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell growth, differentiation, and survival. This interaction suggests a role in cellular processes that could be leveraged for therapeutic purposes .
  • Receptor Modulation : As a ligand, it may influence receptor activity within the central nervous system, further implicating its potential in treating neurological disorders.

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that naphthalene derivatives can exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxicity : The compound has shown promise in cytotoxic assays, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Evidence suggests that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation .

Research Findings and Case Studies

Recent research has explored the compound's effects in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveModulates neurotransmitter systems; potential in neuropharmacology
AntimicrobialExhibits antimicrobial properties
CytotoxicityDemonstrates cytotoxic effects in cancer cell lines
Anti-inflammatoryPotential to reduce inflammation

Case Study Insights

  • Neuropharmacological Applications : A study highlighted the compound's ability to enhance neuronal survival under stress conditions, suggesting its use in neurodegenerative disease models.
  • Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic exploration .
  • MAPK Pathway Interaction : Investigations into the mechanism of action revealed that the compound activates specific MAPK pathways associated with cell proliferation and survival, providing insights into its potential for cancer therapy .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-amino-2-(naphthalen-2-YL)acetic acid hydrochloride may exhibit various biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:

  • Pharmacology : Interaction studies have shown that this compound may bind to specific receptors or enzymes, which could elucidate its therapeutic potential .
  • Anticancer Research : There is ongoing research into its anti-proliferative effects on cancer cell lines, suggesting possible applications in oncology .

Applications in Medicinal Chemistry

The unique structural features of this compound make it valuable in drug design and development:

  • Drug Development : Its ability to interact with biological targets can be exploited to develop new therapeutic agents. For instance, modifications of its structure may lead to compounds with enhanced efficacy against specific diseases .
  • Biochemical Assays : It serves as a reagent in various biochemical assays to study enzyme kinetics and receptor-ligand interactions .

Material Science Applications

The compound's properties extend beyond biological applications:

  • Polymeric Materials : Research indicates that derivatives of this compound can be used to synthesize novel polymeric materials with enhanced mechanical properties .
  • Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems due to its biocompatibility and functionalization capabilities .

Case Studies

Several case studies highlight the compound's applications:

  • Anti-Cancer Activity :
    • A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent .
  • Biochemical Interaction Studies :
    • Research focused on the binding affinity of this compound to various receptors demonstrated promising results, indicating its role as a lead compound in drug discovery .
  • Material Development :
    • Investigations into the synthesis of polymer composites using this compound revealed enhanced thermal stability and mechanical strength compared to traditional materials .

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Backbones

Compound Name Aromatic System Key Features Biological Implications
This compound Naphthalene (bicyclic) Enhanced hydrophobicity and π-π stacking potential due to fused aromatic rings Potential for DNA intercalation or protein binding
2-Amino-2-(phenyl)acetic acid hydrochloride Benzene (monocyclic) Simpler structure with limited steric bulk Reduced binding affinity in complex systems
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Saturated bicyclic (tetrahydropyran) Reduced aromaticity, increased conformational flexibility Altered pharmacokinetics and target selectivity
2-Amino-2-(3-thienyl)acetic acid hydrochloride Thiophene (heterocyclic) Sulfur atom introduces polarizability and electronic diversity Potential for unique enzyme interactions

Table 2: Influence of Substituent Type and Position

Compound Name Substituent(s) Key Differences from Target Compound Biological Impact
2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride 4-Fluoro, 3-methoxy Electron-withdrawing (F) and donating (OCH₃) groups alter electronic density Enhanced receptor specificity
2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride 3,4-Difluoro Increased hydrophobicity and steric hindrance Improved metabolic stability
(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride 3-Bromo Heavy atom (Br) enhances X-ray crystallography utility Tool for structural biology studies
2-Amino-2-(naphthalen-1-yl)acetic acid derivatives Naphthalen-1-yl Isomeric naphthalene substitution (1- vs. 2-position) Altered binding geometry in macromolecules

Stereochemical and Functional Group Variations

Table 3: Role of Chirality and Functional Moieties

Compound Name Chirality/Functional Group Key Distinction Applications
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride R-enantiomer Stereospecific interactions with chiral targets Asymmetric synthesis or enantioselective pharmacology
2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)propanoic acid hydrochloride Propanoic acid moiety Extended carbon chain increases flexibility Probing steric effects in enzyme active sites
2-Amino-3-cyclohexylpropanoic acid hydrochloride Cyclohexyl group Aliphatic ring introduces rigidity Studying hydrophobic binding pockets

Solubility and Reactivity

The hydrochloride salt form of 2-amino-2-(naphthalen-2-yl)acetic acid distinguishes it from free acid counterparts (e.g., 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid), improving solubility in polar solvents for in vitro assays . In contrast, methyl or ethyl ester derivatives (e.g., ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride) exhibit higher lipophilicity, favoring membrane permeability .

Q & A

Q. What is a validated synthetic route for 2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride?

A multi-step synthesis involves:

  • Step 1 : Preparation of 5-(2-methoxynaphthalen-1-yl)hydantoin from 2-hydroxy-1-naphthaldehyde.
  • Step 2 : Hydrolysis with aqueous NaOH under reflux to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid.
  • Step 3 : Demethylation using THF, Et3N, and di-tert-butyl dicarbonate at room temperature, followed by HCl treatment to obtain the hydrochloride salt .
    Methodological Note : Monitor reaction progress via TLC and confirm intermediate purity via recrystallization.

Q. How should researchers purify and characterize this compound?

  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase column chromatography (C18 silica, acetonitrile/water gradient).
  • Characterization :
    • NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra for aromatic proton environments (δ 7.2–8.6 ppm) and α-amino acid backbone signals (δ 3.8–4.5 ppm).
    • Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> or [M-Cl]<sup>+</sup>) using ESI-MS .

Q. What safety protocols are critical during handling?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine powders.
  • Emergency Response : For skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) to neutralize residual acid .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .
  • Challenge : Address potential twinning by testing multiple refinement models (e.g., pseudo-merohedral vs. non-crystallographic symmetry) .

Q. How to analyze conflicting spectroscopic data (e.g., NMR vs. IR)?

  • Cross-Validation :
    • Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).
    • Use IR spectroscopy to confirm carboxylic acid O–H stretches (2500–3000 cm<sup>−1</sup>) and amine N–H bends (1600 cm<sup>−1</sup>).
  • Contradiction Resolution : If discrepancies persist, conduct X-ray crystallography for definitive structural assignment .

Q. What strategies optimize stability in aqueous solutions?

  • pH Stability Study : Prepare buffers (pH 2–12) and monitor degradation via HPLC over 72 hours.
  • Temperature Sensitivity : Conduct accelerated stability testing (40°C/75% RH) with Karl Fischer titration to track hygroscopicity .

Q. How to computationally model its interaction with biological targets?

  • Docking Workflow :
    • Prepare the ligand (protonated at physiological pH) using Open Babel.
    • Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzyme active sites) with flexible side chains.
    • Validate binding poses via MD simulations (AMBER force field, 100 ns trajectories) .

Q. What are the challenges in scaling up synthesis?

  • Byproduct Mitigation : Optimize stoichiometry of di-tert-butyl dicarbonate to minimize carbamate side products.
  • Solvent Selection : Replace THF with 2-MeTHF for greener processing and easier solvent recovery .

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